molecular formula C20H25NO4S2 B2527189 1-(4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)-3-(3-methylthiophen-2-yl)propan-1-one CAS No. 1705786-21-5

1-(4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)-3-(3-methylthiophen-2-yl)propan-1-one

Cat. No. B2527189
M. Wt: 407.54
InChI Key: UOPYCGWEBGDRSD-UHFFFAOYSA-N
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Description

The compound "1-(4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)-3-(3-methylthiophen-2-yl)propan-1-one" is a complex molecule that may be related to various piperidine derivatives with sulfonyl groups, which have been studied for their potential biological activities. Although the exact compound is not directly mentioned in the provided papers, the research on similar compounds can offer insights into the possible characteristics and applications of the compound .

Synthesis Analysis

The synthesis of related piperidine derivatives typically involves the treatment of substituted benzhydryl chlorides with piperidine followed by N-sulfonation with sulfonyl chlorides in the presence of dry methylene dichloride and triethylamine . Other methods include the condensation of piperidin-4-yl-diphenyl-methanol with various sulfonyl chlorides using methylene dichloride as a solvent and triethylamine as the base . These methods result in the formation of sulfonyl-piperidine compounds, which are then characterized by spectroscopic techniques such as 1H-NMR, IR, and elemental analysis.

Molecular Structure Analysis

The molecular structure of sulfonyl-piperidine derivatives has been investigated using X-ray crystallography. These studies reveal that the piperidine ring typically adopts a chair conformation, and the geometry around the sulfur atom is often a distorted tetrahedron . The crystallographic data can provide detailed information about bond lengths, angles, and the overall three-dimensional arrangement of atoms within the molecule.

Chemical Reactions Analysis

Piperidine derivatives with sulfonyl groups can undergo various chemical reactions. For example, they can participate in addition-rearrangement reactions with arylsulfonyl isocyanates to generate functionalized 2-piperidones . The presence of N-acyl and N-sulfonyl groups can also influence the anodic methoxylation of piperidine derivatives, leading to the formation of α-monomethoxy or α,α'-dimethoxy products depending on the reaction conditions . Furthermore, reactions involving the elimination of β-piperidinoethyl phenyl sulfone methoiodide and the reaction of phenyl vinyl sulfone with hydroxyl ions have been studied .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonyl-piperidine derivatives are closely related to their molecular structure. The presence of different substituents on the benzhydryl ring and sulfonamide ring can influence the compound's antimicrobial activity . The crystal structure studies provide insights into the conformational preferences of the piperidine ring and the geometry around the sulfur atom, which can affect the compound's reactivity and interactions with biological targets . The bioactivity of these compounds has been evaluated against various enzymes and pathogens, indicating their potential as biologically active molecules .

Scientific Research Applications

Synthesis and Structural Analysis

  • Research on compounds structurally related to "1-(4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)-3-(3-methylthiophen-2-yl)propan-1-one" has focused on synthesis techniques and the analysis of their crystal structures. For example, the synthesis and crystal structure of [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol was achieved by condensation, characterized by spectroscopic techniques and X-ray crystallography, highlighting the compound's chair conformation and tetrahedral geometry around the sulfur atom (Girish et al., 2008).

Polymorphism and Solid-State Chemistry

  • Another aspect of research has been controlling polymorphism in pharmaceutical compounds, which is critical for drug development due to its impact on the drug's properties and efficacy. The study on ASP3026, a compound with a similar molecular framework, elaborated on identifying and controlling its polymorphic forms for solid formulation design, demonstrating the influence of crystallization parameters on polymorph stability and selection (Takeguchi et al., 2015).

Antimicrobial Activity

  • Compounds with the sulfonyl-piperidine motif have been evaluated for their antimicrobial properties. A study synthesized several derivatives and tested them against bacterial and fungal pathogens, indicating the potential for developing new antimicrobial agents. The study emphasizes the significance of the sulfonamide ring and the nature of substitutions on its activity against pathogens (Vinaya et al., 2009).

Pharmaceutical Research

  • In the realm of pharmaceutical science, similar compounds have been investigated for their receptor binding activities, showcasing their potential as drug candidates. For example, research into piperazine derivatives as 5-HT7 receptor antagonists has revealed the synthesis and evaluation of compounds with promising IC50 values, indicating their potential utility in therapeutic applications (Yoon et al., 2008).

properties

IUPAC Name

1-[4-(4-methoxyphenyl)sulfonylpiperidin-1-yl]-3-(3-methylthiophen-2-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO4S2/c1-15-11-14-26-19(15)7-8-20(22)21-12-9-18(10-13-21)27(23,24)17-5-3-16(25-2)4-6-17/h3-6,11,14,18H,7-10,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOPYCGWEBGDRSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CCC(=O)N2CCC(CC2)S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)-3-(3-methylthiophen-2-yl)propan-1-one

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